molecular formula C10H13ClN2O B1608566 2-Chloro-N,N-diethylnicotinamide CAS No. 38029-99-1

2-Chloro-N,N-diethylnicotinamide

Cat. No.: B1608566
CAS No.: 38029-99-1
M. Wt: 212.67 g/mol
InChI Key: UEKCGMIHMFNDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Substituted Pyridine-3-carboxamide (B1143946) Scaffolds in Synthetic and Medicinal Chemistry

The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in the architecture of numerous therapeutic agents. rsc.org Its ability to form hydrogen bonds, participate in pi-stacking interactions, and coordinate with metal ions makes it an ideal candidate for targeting various biological macromolecules. Researchers have extensively explored the substitution patterns on the pyridine (B92270) ring and the amide nitrogen to modulate the physicochemical and pharmacological properties of these compounds. This has led to the discovery of molecules with a broad range of biological activities, including but not limited to, antibacterial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net The synthetic versatility of this scaffold allows for the creation of large compound libraries for high-throughput screening, accelerating the drug discovery process. nih.gov

Significance of 2-Chloro-N,N-diethylnicotinamide within Heterocyclic Chemistry

Within the extensive family of nicotinamide (B372718) derivatives, this compound holds a position of notable interest for synthetic and medicinal chemists. The presence of a chlorine atom at the 2-position of the pyridine ring significantly influences the electronic properties of the molecule, rendering the ring more susceptible to nucleophilic substitution reactions. This feature makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The N,N-diethylamide group, on the other hand, imparts specific solubility and conformational characteristics to the molecule. The interplay of these structural features makes this compound a key starting material for the generation of novel compounds with potential therapeutic applications.

Historical Context and Evolution of Research on N,N-Diethylnicotinamide (DENA) and its Analogs

Research into N,N-diethylnicotinamide (DENA) and its analogs has a rich history, initially driven by the exploration of nicotinamide's biological functions. Over time, the focus expanded to investigate the impact of substitutions on the nicotinamide scaffold. DENA itself has been identified as an effective hydrotropic agent, capable of significantly increasing the aqueous solubility of poorly soluble drugs like paclitaxel. kinampark.com This property has been crucial in the development of drug delivery systems. kinampark.com Studies on DENA have also included its use as a ligand in the formation of metal complexes, revealing its ability to coordinate with metal ions through the heterocyclic nitrogen atom. chemicalpapers.commdpi.com This foundational research on DENA and its derivatives has paved the way for the synthesis and investigation of more complex analogs, including this compound, to explore new chemical space and biological activities.

Current Research Trends and Emerging Opportunities in the Field of this compound

Current research involving this compound is primarily focused on its utility as a versatile building block in organic synthesis. The reactivity of the 2-chloro substituent allows for its displacement by a variety of nucleophiles, enabling the construction of diverse molecular architectures. This has led to its use in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound are being investigated for their potential as inhibitors of specific enzymes or as modulators of biological pathways. researchgate.net The development of more efficient and environmentally friendly synthetic methods for the preparation of this compound and its derivatives is also an active area of research. google.com The unique combination of a reactive chloro group and a lipophilic diethylamide moiety presents ongoing opportunities for the design and synthesis of new molecules with tailored properties.

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
CAS Number 38029-99-1
Physical State Solid
InChI Key UEKCGMIHMFNDNI-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKCGMIHMFNDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403587
Record name 2-CHLORO-N,N-DIETHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38029-99-1
Record name 2-CHLORO-N,N-DIETHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry and Ligand Behavior

Structural Elucidation of Metal-DENA Coordination Polyhedra

Stereochemical Aspects and Chirality in Complex Formation

The N,N-diethylnicotinamide ligand, including its 2-chloro derivative, is itself achiral. However, the formation of coordination complexes with metal centers can lead to the generation of chiral structures. The spatial arrangement of multiple ligands around a central metal ion can result in stereoisomers. For instance, in octahedral complexes, the arrangement of bidentate or monodentate ligands can lead to cis and trans isomers, and in certain cases, facial (fac) and meridional (mer) isomers.

Furthermore, the coordination of N,N-diethylnicotinamide can induce chirality in the resulting complex. For example, in the complex trans-diaquabis(N,N-diethylnicotinamide-κN)bis(3-methoxysalicylato-κO)copper(II) dihydrate, the copper(II) ion is located on an inversion center and is coordinated by two N,N-diethylnicotinamide ligands through their pyridine (B92270) nitrogen atoms. While this specific complex is centrosymmetric, the potential for chiral arrangements exists in other coordination spheres. The orientation of the planar nicotinamide (B372718) ring relative to the coordination plane can be a source of conformational isomerism, which can be influenced by steric hindrance from the diethylamide group and by packing forces in the solid state.

Supramolecular Architectures and Intermolecular Interactions

The solid-state structure of compounds containing the nicotinamide moiety is often dominated by a network of intermolecular interactions, leading to the formation of complex supramolecular architectures. These non-covalent interactions are crucial in determining the crystal packing and, consequently, the material's physical properties.

Role of Intermolecular Hydrogen Bonding (e.g., O-H⋯O interactions) in Crystal Packing

Hydrogen bonding is a primary directional force in the crystal engineering of nicotinamide derivatives. While 2-Chloro-N,N-diethylnicotinamide itself lacks a hydrogen bond donor in the amide group (unlike primary or secondary amides), in the presence of co-crystallizing molecules with hydrogen bond donors, such as water or alcohols, it can act as a hydrogen bond acceptor. The carbonyl oxygen and the pyridine nitrogen are the most likely acceptor sites.

In hydrated crystalline forms of related metal complexes, such as in trans-diaquabis(N,N-diethylnicotinamide-κN)bis(3-methoxysalicylato-κO)copper(II) dihydrate, extensive O-H⋯O hydrogen bonds are observed. In this structure, the coordinated water molecules act as hydrogen bond donors to the carbonyl oxygen atoms of the N,N-diethylnicotinamide ligands of neighboring complexes. These interactions are fundamental in stabilizing the crystal lattice and linking the individual complex molecules into a larger assembly. The presence of such interactions underscores the potential of this compound to form hydrogen-bonded networks in the presence of suitable donor molecules.

Hydrogen Bond Interaction in a Related Cu(II) Complex
Donor-H···Acceptor
O-H(water)···O(carbonyl)

Pi-Pi Stacking and Other Non-Covalent Interactions

Aromatic rings, such as the pyridine ring in this compound, can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in the vertical packing of molecules in the crystal. The geometry of these interactions can vary, including face-to-face and offset arrangements.

Other non-covalent interactions, such as C-H···O and C-H···π interactions, are also expected to contribute to the supramolecular assembly. The ethyl groups of the diethylamide moiety provide several C-H bonds that can act as weak hydrogen bond donors to either the carbonyl oxygen or the pyridine ring of adjacent molecules.

Non-Covalent Interaction Description Potential Role in this compound
π-π Stacking Attraction between aromatic ringsStabilization of crystal packing through interactions of pyridine rings.
C-H···O Weak hydrogen bondFormation of extended networks involving the ethyl groups and carbonyl oxygen.
C-H···π Weak hydrogen bondInteraction of C-H bonds with the pyridine ring's π-system.

Formation of One-Dimensional and Two-Dimensional Supramolecular Networks

The interplay of various intermolecular interactions can lead to the formation of extended supramolecular networks in one or two dimensions. The directionality of hydrogen bonds and the lamellar nature of π-π stacking are key drivers in the formation of these architectures.

For instance, in the polymeric complex of copper(II) chloroacetate (B1199739) with N,N-diethylnicotinamide, the N,N-diethylnicotinamide molecule acts as a bridging ligand, connecting binuclear copper(II) units into an extended zigzag coordination chain, which is a one-dimensional network. This demonstrates the capability of the N,N-diethylnicotinamide scaffold to propagate a network through coordination.

In the absence of metal coordination, self-assembly through hydrogen bonding and π-π stacking can also lead to defined architectures. For example, in related 2-chloro-N-(nitrophenyl)nicotinamides, molecules are linked by C-H···O hydrogen bonds into chains. nih.gov It is plausible that this compound, in the presence of appropriate hydrogen-bonding partners, could form similar one-dimensional chains or even two-dimensional sheets, where the chains are further organized by π-π stacking interactions between the pyridine rings. The formation of these networks is highly dependent on the crystallization conditions and the presence of any co-formers.

Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of 2-Chloro-N,N-diethylnicotinamide and its Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining the precise three-dimensional structure of a crystalline material. While specific crystallographic data for this compound is not publicly available, analysis of the closely related parent compound, 2-Chloropyridine-3-carboxamide, provides significant insight into the expected structural features. nih.govresearchgate.net

The crystal system, lattice parameters, and space group define the geometry and symmetry of the unit cell, the fundamental repeating block of a crystal. For the analogous compound, 2-Chloropyridine-3-carboxamide, these parameters have been determined through SCXRD. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. nih.govresearchgate.net The specific space group is P2₁/n, a common centrosymmetric space group. nih.govresearchgate.net The detailed lattice parameters are provided in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 2-Chloropyridine-3-carboxamide Users can sort and filter the data by clicking on the headers.

ParameterValueReference
Empirical FormulaC₆H₅ClN₂O nih.govresearchgate.net
Formula Weight ( g/mol )156.57 nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/n nih.govresearchgate.net
a (Å)6.980 (5) nih.govresearchgate.net
b (Å)13.627 (9) nih.govresearchgate.net
c (Å)7.108 (5) nih.govresearchgate.net
α (°)90 nih.govresearchgate.net
β (°)91.82 (5) nih.govresearchgate.net
γ (°)90 nih.govresearchgate.net
Volume (ų)675.8 (8) nih.govresearchgate.net
Z (molecules per unit cell)4 nih.govresearchgate.net
Temperature (K)293 nih.govresearchgate.net

SCXRD allows for the precise measurement of the distances between atoms (bond lengths) and the angles between bonds (bond angles), which are critical for confirming the chemical identity and understanding the electronic and steric effects within the molecule. A key structural feature observed in 2-Chloropyridine-3-carboxamide is the dihedral angle between the plane of the pyridine (B92270) ring and the plane of the amide group, which is 63.88 (8)°. nih.govresearchgate.net This significant twist indicates a non-planar conformation, likely due to steric hindrance and electronic interactions between the substituents on the pyridine ring and the amide group. In complexes where N,N-diethylnicotinamide acts as a ligand, it typically coordinates to metal centers through the nitrogen atom of the pyridine ring. researchgate.net

The final stage of a crystal structure determination involves refining a model of the atomic positions and displacement parameters to best fit the experimentally observed diffraction data. This process is iterated until convergence is reached, and its success is measured by reliability indices (R-factors). For 2-Chloropyridine-3-carboxamide, the final R-factor (R1) was 0.034 for observed reflections, indicating a high-quality refinement and a reliable final structure. researchgate.net The weighted R-factor (wR2) was 0.096. researchgate.net Hydrogen atoms were typically placed in idealized geometric positions and refined using a riding model. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to hydrogen bonds, halogen bonds, and van der Waals forces. nih.govmdpi.com

For related nicotinamide (B372718) derivatives, Hirshfeld analysis reveals the dominant role of hydrogen bonding in the crystal packing. nih.govlookchem.com The two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of the interactions. For instance, in the crystal structure of a cadmium(II) complex containing nicotinamide, the most significant contributions to the crystal packing are from H···H (56.9%), H···C/C···H (21.3%), and H···O/O···H (19.0%) interactions. nih.gov These plots show distinct spikes and patterns that correspond to specific interaction types, such as N-H···O or C-H···O hydrogen bonds. lookchem.com For this compound, one would expect to see significant contributions from C-H···O and C-H···N interactions, as well as potential Cl···H or Cl···N contacts, all of which would be clearly quantifiable through this method.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides the detailed structure of a perfect crystal, powder X-ray diffraction (PXRD) is used to characterize the bulk material, confirm phase purity, and identify crystalline forms (polymorphs). mdpi.comuzh.ch The PXRD pattern is a fingerprint of a crystalline solid, showing diffraction peaks at specific angles (2θ) that are characteristic of the material's crystal lattice. acs.orgresearchgate.net

For example, crystalline nicotinamide exhibits characteristic diffraction peaks at 2θ values of 14.96°, 22.4°, and 27.48°, among others. researchgate.net Similarly, different crystalline forms (polymorphs) of nicotinamide riboside chloride have been identified and distinguished by their unique PXRD patterns. acs.org A simulated PXRD pattern can be calculated from single-crystal data and compared to the experimental pattern of a bulk sample to verify that they are the same crystalline phase. uzh.chacs.org For this compound, PXRD would be an essential tool to ensure the homogeneity of a synthesized batch and to study any potential polymorphic behavior.

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Ligand Coordination Probes

Infrared (IR) spectroscopy is a fundamental tool for probing the vibrational modes of 2-Chloro-N,N-diethylnicotinamide and identifying its mode of coordination to a metal center. The IR spectrum of the free ligand displays characteristic absorption bands corresponding to the vibrations of its functional groups. Upon complexation, shifts in the positions of these bands provide direct evidence of ligand-metal bond formation.

Key vibrational bands for this compound include the C=O stretching vibration of the amide group, and various stretching and bending vibrations of the pyridine (B92270) ring and the diethylamino group. The coordination of the ligand to a metal ion can be inferred from changes in these vibrational frequencies. For instance, in a polymeric iron(II) thiocyanate (B1210189) complex with the related ligand N,N'-diethylnicotinamide, IR spectroscopy suggested that the ligand acts in a bridging fashion, coordinating through the pyridine nitrogen atom to one iron center and through the amide oxygen atom to an adjacent iron center. libretexts.org This bridging is identified by shifts in the pyridine ring and C=O stretching frequencies. The number of active IR bands and their positions can offer definitive information on the structure and bonding within the complex. nih.gov

In mixed ligand complexes, such as those involving thiocyanate, IR spectroscopy can also elucidate the bonding mode of the co-ligand. For example, the ν(SCN) band position indicates whether the thiocyanate ion is coordinated through the nitrogen (iso-thiocyanate) or sulfur atom. nih.gov The appearance of new, lower frequency bands in the spectra of metal complexes, typically below 600 cm⁻¹, can be assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, further confirming coordination. nih.gov

Interactive Data Table: Representative IR Vibrational Frequencies for N,N-diethylnicotinamide and Related Complexes

Vibrational ModeTypical Frequency (cm⁻¹) (Free Ligand)Shift upon CoordinationReference
Amide ν(C=O)~1630-1650Shifts to lower frequency (red shift) libretexts.org
Pyridine Ring ν(C=N)~1580-1600Shifts to higher frequency (blue shift) libretexts.org
Thiocyanate ν(SCN)~2050Shifts to ~2070-2095 for N-coordination nih.gov
Metal-Ligand ν(M-N)N/AAppears at ~410-500 cm⁻¹ nih.gov
Metal-Ligand ν(M-O)N/AAppears at ~530-560 cm⁻¹ nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information on the electronic transitions within the ligand and, more significantly, within its metal complexes. This technique is instrumental in assessing the coordination environment and geometry of the central metal ion. libretexts.org The spectrum of the free this compound ligand is expected to show absorptions in the UV region corresponding to π→π* and n→π* transitions within the pyridine ring and the amide group. nanobioletters.com

Upon formation of a complex with a transition metal, new absorption bands typically appear in the visible region of the spectrum. These bands arise from the excitation of d-electrons from a ground state to a higher energy state (d-d transitions). The energy and intensity of these d-d transitions are sensitive to the geometry of the complex (e.g., octahedral, tetrahedral), the nature of the ligand, and the identity of the metal ion. libretexts.org For instance, in Co(II) and Ni(II) complexes with N,N-diethylnicotinamide and acetylsalicylate, the solid-state UV-Vis spectra were used to deduce the coordination environment of the metal ions. researchgate.net

In some cases, intense charge-transfer (CT) bands may also be observed. These transitions involve the movement of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or from a ligand-centered orbital to a metal-centered orbital (LMCT). For example, the electronic spectrum of a Cu(II)-alkyl chlorocomplex was elucidated by comparing experimental UV-Vis data with theoretical calculations to confirm its structure. nih.gov

Interactive Data Table: Expected Electronic Transitions for Metal Complexes of this compound

Transition TypeWavelength RegionInformation GainedReference
π→π* (Ligand)UV (~250-275 nm)Electronic structure of the pyridine ring libretexts.org
n→π* (Ligand)UVElectronic structure of the amide group nanobioletters.com
d-d TransitionsVisible (~400-750 nm)Coordination geometry and metal ion environment libretexts.org
Charge Transfer (CT)UV-VisibleMetal-ligand electronic interaction nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers (e.g., Cu(II) complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically for studying species with unpaired electrons, such as transition metal complexes like those of Cu(II) (d⁹ configuration) or high-spin Fe(II). chemicalbook.com EPR spectroscopy provides detailed information about the electronic structure and the immediate coordination sphere of the paramagnetic metal ion. youtube.com

Furthermore, superhyperfine coupling can be observed if the ligand atoms coordinated to the metal have a nuclear spin (e.g., ¹⁴N, I=1). The presence of nitrogen superhyperfine coupling in the g⊥ region is direct evidence of the coordination of the pyridine nitrogen of this compound to the Cu(II) center. chemicalbook.com The resolution of these superhyperfine lines can be enhanced by performing EPR at lower frequencies (e.g., S-band or L-band) compared to the traditional X-band. youtube.comresearchgate.net

Interactive Data Table: Representative EPR Parameters for a Cu(II) Complex

ParameterDescriptionTypical Value/ObservationInformation GainedReference
g∥Parallel component of the g-tensor~2.2-2.4Geometry and covalency chemicalbook.com
g⊥Perpendicular component of the g-tensor~2.0-2.1Geometry and covalency chemicalbook.com
A∥(Cu)Parallel hyperfine coupling to Cu nucleus~150-200 x 10⁻⁴ cm⁻¹Covalency of the metal-ligand bond chemicalbook.com
A⊥(N)Perpendicular superhyperfine coupling to N nucleus~15-20 GDirect evidence of N-coordination chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of diamagnetic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine ring, the methylene (B1212753) (-CH₂-) groups, and the methyl (-CH₃) groups of the diethylamide moiety. The chemical shifts of the pyridine protons will be in the aromatic region, and their splitting patterns (coupling constants) will confirm their relative positions. The presence of the electronegative chlorine atom at the 2-position of the pyridine ring is expected to deshield the adjacent protons, causing their signals to appear at a higher chemical shift compared to the unsubstituted N,N-diethylnicotinamide. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum will show distinct resonances for the carbonyl carbon, the carbons of the pyridine ring, and the ethyl group carbons. The carbon atom bonded to the chlorine (C2) will be significantly influenced by the halogen's electronegativity, affecting its chemical shift. docbrown.info For example, in N,N-diethylnicotinamide, the pyridine carbons appear in the range of ~123-152 ppm, and the carbonyl carbon is observed around 168 ppm. chemicalbook.com The introduction of a chlorine at C2 would be expected to shift the C2 resonance downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale/Reference
Pyridine Ring~7.3 - 8.5~120 - 155Aromatic region, deshielding by Cl
C=ON/A~165 - 170Carbonyl carbon chemical shift range
-N-CH₂-~3.2 - 3.6 (two quartets)~40 - 45Adjacent to electronegative N atom
-CH₃~1.1 - 1.3 (two triplets)~12 - 14Aliphatic region

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 212.68 g/mol . sigmaaldrich.com Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the mass spectrum will exhibit a characteristic molecular ion peak cluster: a more intense peak for the molecular ion [M]⁺ at m/z ≈ 212 and a less intense peak for the [M+2]⁺ ion at m/z ≈ 214, with a relative intensity ratio of about 3:1. youtube.com

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for N,N-diethylnicotinamides include alpha-cleavage and McLafferty rearrangement. libretexts.org Key fragmentation patterns expected for this compound include:

Alpha-cleavage: Loss of an ethyl radical (-C₂H₅) from the diethylamino group.

Amide fragmentation: Cleavage of the bond between the carbonyl group and the pyridine ring or the diethylamino group.

Loss of the chloro group: Cleavage of the C-Cl bond.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentFragmentation PathwayReference
212/214[C₁₀H₁₃ClN₂O]⁺ (Molecular Ion)Ionization of the parent molecule youtube.comsigmaaldrich.com
197/199[M - CH₃]⁺Loss of a methyl radicalGeneral Fragmentation
183/185[M - C₂H₅]⁺Alpha-cleavage at the nitrogen atom libretexts.org
140[C₇H₇NO]⁺Loss of the diethylamino groupGeneral Fragmentation
111/113[C₅H₃ClN]⁺Cleavage of the amide bondGeneral Fragmentation

Magnetic Susceptibility Measurements for Electronic Spin State Determination

Magnetic susceptibility measurements are crucial for determining the electronic spin state of paramagnetic metal centers in complexes of this compound. This technique measures the degree to which a material is magnetized in an applied magnetic field. By measuring the magnetic susceptibility as a function of temperature, the effective magnetic moment (μ_eff) of the complex can be calculated.

The value of the magnetic moment provides direct insight into the number of unpaired electrons in the metal ion, and therefore its spin state (e.g., high-spin or low-spin). For example, in a study of a polymeric iron(II) complex with N,N'-diethylnicotinamide, variable-temperature magnetic susceptibility data collected between 1.8–300 K revealed that the iron(II) center is in a high-spin state (S=2), consistent with a ⁵T₂g ground state in an octahedral environment. libretexts.org This information is vital for understanding the electronic structure and bonding in such complexes.

Interactive Data Table: Spin States and Expected Magnetic Moments for Metal Ions

Metal Iond-electron countSpin StateUnpaired Electrons (n)Theoretical μ_so (B.M.)
Fe(II)d⁶High-Spin (Octahedral)44.90
Fe(II)d⁶Low-Spin (Octahedral)00
Cu(II)d⁹N/A11.73
Co(II)d⁷High-Spin (Octahedral)33.87

Note: B.M. = Bohr Magnetons. Experimental values can deviate due to orbital contributions.

Mössbauer Spectroscopy for Iron-Containing Complexes

Mössbauer spectroscopy is a highly sensitive technique used specifically for studying compounds containing certain isotopes, most commonly ⁵⁷Fe. For iron complexes of this compound, this method provides precise information about the oxidation state, spin state, and coordination environment of the iron nucleus.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the nucleus and can readily distinguish between different oxidation states of iron (e.g., Fe(II) vs. Fe(III)). Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination environment. For instance, high-spin Fe(II) complexes typically exhibit larger isomer shifts and quadrupole splitting values than low-spin Fe(II) complexes. docbrown.info In studies of iron complexes, Mössbauer spectroscopy has been used to confirm the formation of Fe₂O₃ as a final decomposition product in thermal analysis and to elucidate the nature of transient species in reactions involving N-N bond cleavage. nih.govnih.gov

Interactive Data Table: Representative Mössbauer Parameters for Iron Complexes

ParameterTypical Range for High-Spin Fe(II) (mm/s)Typical Range for Low-Spin Fe(II) (mm/s)Information ProvidedReference
Isomer Shift (δ)0.6 - 1.70.0 - 0.7Oxidation state, covalency docbrown.info
Quadrupole Splitting (ΔE_Q)1.5 - 3.50.0 - 1.0Site symmetry, spin state docbrown.info

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For 2-Chloro-N,N-diethylnicotinamide, DFT calculations would provide valuable insights into its geometry, stability, and reactivity. Although specific DFT data for this compound is scarce, studies on related molecules like 2-(methylthio)nicotinic acid and other substituted pyridines demonstrate the utility of this approach. nih.gov

A typical DFT study would begin with a geometry optimization to determine the most stable three-dimensional conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated.

Key Molecular Properties Derivable from DFT:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

Reactivity Descriptors: Global reactivity descriptors such as chemical potential (μ), hardness (η), and softness (S), as well as local reactivity descriptors like Fukui functions, can be calculated to quantify the molecule's reactivity and predict the most reactive sites for electrophilic, nucleophilic, and radical attacks. sigmaaldrich.com

A hypothetical DFT study on this compound would likely reveal the influence of the electron-withdrawing chlorine atom and the electron-donating diethylamide group on the electronic properties of the pyridine (B92270) ring.

Interactive Table: Hypothetical DFT-Calculated Properties of this compound and Related Compounds

PropertyThis compound (Hypothetical)N,N-Diethylnicotinamide (Analog)2-Chloropyridine (B119429) (Analog)
HOMO Energy (eV) -6.5 to -7.5-6.0 to -7.0-7.0 to -8.0
LUMO Energy (eV) -1.0 to -2.0-0.5 to -1.5-1.5 to -2.5
HOMO-LUMO Gap (eV) 4.5 to 6.54.5 to 6.55.0 to 6.0
Dipole Moment (Debye) 3.0 to 4.03.5 to 4.51.5 to 2.5

Note: The values for this compound are hypothetical and for illustrative purposes only, based on trends observed in related molecules.

Computational Modeling of Metal-Ligand Interactions

The pyridine nitrogen and the carbonyl oxygen of the amide group in this compound make it a potential ligand for metal ions. Computational modeling can be used to predict and analyze the structures, stabilities, and bonding characteristics of its metal complexes.

While specific computational studies on metal complexes of this compound are not readily found, experimental crystallographic data for complexes of the parent ligand, N,N-diethylnicotinamide (DENA), provide a foundation for such modeling. For instance, the crystal structure of a manganese(II) complex, [Mn(C₇H₄ClO₂)₂(C₁₀H₁₄N₂O)₂(H₂O)₂], reveals that the N,N-diethylnicotinamide ligand coordinates to the metal center through the pyridine nitrogen atom. nih.gov

Computational modeling of such a complex using DFT or other methods could:

Optimize the geometry of the complex to predict bond lengths and angles between the metal and the ligand.

Calculate the binding energy to determine the stability of the complex.

Analyze the nature of the metal-ligand bond through techniques like Natural Bond Orbital (NBO) analysis.

Simulate the electronic spectrum (UV-Vis) to aid in the interpretation of experimental data.

Interactive Table: Structural Data for a Manganese(II) Complex with N,N-diethylnicotinamide (DENA)

ParameterValue
Compound [Mn(C₇H₄ClO₂)₂(DENA)₂(H₂O)₂]
Coordination Geometry Distorted Octahedral
Mn-N (DENA) Bond Length (Å) 2.316(5)
Mn-O (water) Bond Length (Å) 2.195(4)
Mn-O (chlorobenzoate) Bond Length (Å) 2.164(4)

Source: Adapted from a crystallographic study of a related compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models are widely used in drug discovery and environmental science to predict the properties of new compounds without the need for extensive experimental testing.

A QSAR or QSPR study involving this compound would typically involve the following steps:

Data Set Compilation: A series of structurally related compounds with known activities or properties (e.g., insecticidal activity, toxicity, or lipophilicity) would be collected.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated using specialized software. These can include topological, constitutional, geometric, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While no specific QSAR/QSPR models for this compound were found, studies on other classes of substituted pyridines have successfully developed models for various biological activities. nih.gov For example, a QSAR study on pyridine derivatives as angiotensin II AT1 receptor antagonists identified key structural features responsible for their activity using topological and 3D descriptors. nih.gov

Interactive Table: Common Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamplesInformation Encoded
Topological Wiener index, Kier & Hall connectivity indicesMolecular branching and size
Electronic HOMO/LUMO energies, Dipole momentElectron distribution, Reactivity
Physicochemical LogP, Molar refractivityLipophilicity, Bulkiness
3D (Geometric) Molecular surface area, Molecular volumeMolecular shape and size

Prediction of Spectroscopic Parameters

Computational chemistry methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These predictions can aid in the assignment of experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions (e.g., stretching, bending).

For this compound, computational prediction of its spectra would be a powerful tool to confirm its structure and to understand how the vibrations of the pyridine ring and the diethylamide group are affected by the chlorine substituent.

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data

SpectrumPredicted Parameter (Computational)Experimental Observation
¹³C NMR Chemical shifts for aromatic and aliphatic carbons.A set of peaks corresponding to the 10 carbon atoms.
¹H NMR Chemical shifts for aromatic and ethyl protons.Signals in the aromatic and aliphatic regions with specific splitting patterns.
FT-IR Vibrational frequencies for C=O stretch, C-Cl stretch, C-N stretches, etc.Absorption bands at characteristic wavenumbers for functional groups.

Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations could be employed to investigate its interactions with a biological target, such as an enzyme or a receptor.

An MD simulation of a ligand-biomolecule complex would typically involve:

System Setup: The 3D structures of the ligand and the biomolecule are placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Simulation: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur in the ligand or the biomolecule upon binding.

MD simulations can provide insights into the binding mode of this compound to its target, the energetics of binding, and the dynamic behavior of the complex, which are crucial for understanding its mechanism of action and for the rational design of more potent analogs.

Chemical Reactivity and Stability Investigations

Redox Properties of 2-Chloro-N,N-diethylnicotinamide Complexes (e.g., Cyclic Voltammetry)

No studies detailing the redox properties or cyclic voltammetry of this compound or its metal complexes were found in the searched scientific literature. Such studies would be essential to understand the electron transfer processes involving this molecule, which are crucial for applications in areas like catalysis and materials science.

Kinetics of Oxidation Reactions (e.g., by Dioxygen)

There is no available research on the kinetics of oxidation reactions for this compound, including its reaction with dioxygen. Kinetic studies are vital for determining the rate at which the compound degrades or reacts under specific oxidative conditions, which in turn informs its stability and potential applications.

Thermolysis and Thermal Decomposition Pathways

A thorough investigation of the thermolytic behavior of this compound has not been reported in the available literature. The following subsections describe the types of analyses that would be necessary to characterize its thermal stability.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

No TGA or DTA data for this compound are publicly available. These analyses would provide information on the temperature ranges in which the compound is stable and the temperatures at which it begins to decompose, as well as the nature of the decomposition (endothermic or exothermic).

Identification of Volatile Decomposition Products (e.g., via Mass Spectrometry)

The volatile products formed during the thermal decomposition of this compound have not been identified in any available studies. Techniques such as TGA coupled with mass spectrometry would be required to determine the chemical nature of the gaseous species released upon heating.

Determination of Final Solid Decomposition Products

Information regarding the composition of the final solid residue after the complete thermal decomposition of this compound is not available. Analysis of this residue, often by techniques like X-ray diffraction, is necessary to fully understand the decomposition pathway.

Assessment of Thermal Stability and Decomposition Mechanisms

Without the foundational data from TGA/DTA and product analysis, an assessment of the thermal stability and a proposed decomposition mechanism for this compound cannot be formulated.

Hydrolytic Stability and Degradation Pathways

Comprehensive research and publicly available data on the hydrolytic stability and specific degradation pathways of this compound are limited. While general principles of chemical reactivity for related structures, such as 2-chloropyridines, suggest potential for hydrolysis, specific kinetic data and degradation products for this particular compound are not well-documented in scientific literature.

The reactivity of the 2-chloropyridine (B119429) moiety suggests that the chlorine atom can be susceptible to nucleophilic substitution, including hydrolysis, which would involve the replacement of the chlorine atom with a hydroxyl group. This reaction is a known pathway for various 2-chloropyridine derivatives. However, the rate and extent of this hydrolysis for this compound under varying pH and temperature conditions have not been experimentally determined or reported.

Similarly, the amide functional group within the molecule could also undergo hydrolysis, particularly under strong acidic or basic conditions, which would lead to the cleavage of the amide bond to form 2-chloronicotinic acid and diethylamine.

Without specific experimental studies, a definitive description of the degradation pathways and the formation of potential degradants remains speculative. It is known that the related compound, N,N-diethylnicotinamide (Nikethamide), is metabolized to nicotinamide (B372718). This suggests that in a biological system, the diethylamide group of this compound could potentially be a site of metabolic transformation. However, abiotic degradation through hydrolysis may follow different pathways.

Due to the absence of detailed research findings, a data table on the hydrolytic stability, such as half-life at different pH values, cannot be provided at this time.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes to 2-Chloro-N,N-diethylnicotinamide and its Functionalized Analogs

The development of efficient and scalable synthetic methodologies is paramount for the thorough investigation of this compound and its derivatives. While a one-step coupling reaction of aromatic carboxylic acids and amines has been shown to be a facile route for synthesizing some nicotinamide (B372718) derivatives, future research should focus on optimizing this process for this compound. nih.gov This could involve exploring various coupling reagents, catalysts, and reaction conditions to improve yield and purity.

Furthermore, the synthesis of functionalized analogs is crucial for establishing structure-activity relationships. This can be achieved through modifications at various positions of the pyridine (B92270) ring and the diethylamide group. For instance, introducing different substituents on the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially enhancing its biological activity. researchgate.net The use of continuous-flow microreactors could offer a green and efficient approach for the synthesis of a library of such analogs. researchgate.net

A study on the synthesis of amides from alcohols and amines using a domino oxidative amidation and telescoped transamidation process could also be adapted for the synthesis of this compound. lookchem.com This process, catalyzed by TEMPO with iron ions and a terminal oxidant, offers a high-yielding and expedited route to amides under benign reaction conditions. lookchem.com

Deeper Mechanistic Investigations into Biological Activities and Target Identification

Understanding the mechanism of action is fundamental to the development of any therapeutic agent. For this compound, research should be directed towards identifying its molecular targets and elucidating the downstream signaling pathways it modulates. Given that nicotinamide, the parent compound, is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), it is plausible that this compound may influence cellular processes regulated by NAD+ levels. researchgate.netijdvl.compatsnap.com

Future studies should investigate the effect of this compound on key enzymes involved in NAD+ metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT) and poly (ADP-ribose) polymerases (PARPs). researchgate.netpatsnap.comacs.org PARP inhibition is a validated strategy in cancer therapy, and exploring whether this compound possesses such activity could open up new therapeutic avenues. researchgate.netmdpi.com Additionally, the anti-inflammatory properties of nicotinamide, mediated through the inhibition of various inflammatory signaling pathways, suggest that this compound could also have anti-inflammatory effects worth investigating. nih.govnih.gov

The potential biological activities of halogenated compounds, including antibacterial, antifungal, and antitumor effects, provide a strong rationale for investigating similar properties in this compound. mdpi.com

Development of Structure-Activity Relationship (SAR) Models for Enhanced Bioactivity

A systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. By synthesizing and screening a library of analogs with diverse structural modifications, researchers can identify the key chemical features required for potent and selective activity.

For example, studies on other nicotinamide derivatives have shown that the nature and position of substituents on the nicotinamide scaffold significantly influence their biological effects, such as antifungal activity or the ability to reverse multidrug resistance. nih.govnih.gov A rudimentary SAR study on antifungal nicotinamide derivatives revealed that the position of amino and isopropyl groups was critical for activity. nih.gov Similarly, for this compound, modifications to the chloro substituent and the diethylamino group could be systematically explored.

The data generated from these SAR studies can be used to build predictive quantitative structure-activity relationship (QSAR) models. These models can then guide the design of new analogs with improved potency and a more favorable pharmacological profile.

Modification Site Potential Impact on Bioactivity Relevant Findings from Analogs
2-Chloro PositionAlteration of electronic properties, potential for improved target binding.Halogenated marine natural products exhibit diverse biological activities. mdpi.com
N,N-diethylamide GroupModulation of solubility, cell permeability, and metabolic stability.The nature of the amide substituent can influence antiproliferative activity. acs.org
Pyridine RingIntroduction of further substituents could enhance potency and selectivity.Substituent position on the nicotinamide ring is critical for antifungal activity. nih.gov

Application of Advanced Computational Techniques for Rational Drug Design

Computational methods are invaluable tools in modern drug discovery, enabling the rational design of new therapeutic agents. For this compound, molecular docking and molecular dynamics simulations can be employed to predict its binding mode to potential biological targets, such as enzymes involved in NAD+ metabolism or other proteins implicated in disease.

Computational studies on nicotinamide cofactor biomimetics have provided insights into the electronic effects of substituents on their activity. acs.org Similar in silico studies could be performed on this compound and its analogs to predict their biological activity and guide the synthesis of the most promising compounds. acs.org Furthermore, computational analysis of a large number of phytochemicals has successfully identified potential PARP inhibitors, demonstrating the power of these techniques in hit identification. mdpi.com

These computational approaches, when integrated with experimental data from SAR studies, can accelerate the optimization of this compound as a lead compound.

Investigation of Nanomaterial Conjugates for Targeted Delivery

The therapeutic efficacy of many small molecules can be enhanced through targeted delivery systems. Conjugating this compound to nanomaterials, such as nanoparticles or liposomes, could improve its pharmacokinetic profile, increase its accumulation at the site of action, and reduce off-target side effects.

For instance, the oral delivery of nicotinamide riboside, a nicotinamide analog, has been improved by fabricating nanocrystal self-assembled microspheres. nih.gov A similar approach could be explored for this compound to enhance its bioavailability. The conjugation of a nicotinamide-substituted photosensitizer to phthalocyanine (B1677752) has been shown to be a promising strategy for photodynamic therapy, highlighting the potential of such conjugates in novel therapeutic applications. nih.gov

Research in this area should focus on the design and synthesis of various this compound-nanomaterial conjugates and their in vitro and in vivo evaluation for targeted delivery and therapeutic efficacy.

Potential for Multidrug Resistance Reversal Strategies

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism of MDR. nih.gov Notably, a series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been identified as potent reversal agents against P-gp-mediated MDR. nih.gov These compounds were shown to increase the intracellular accumulation of chemotherapeutic drugs and inhibit P-gp ATPase activity without affecting CYP3A4, thus avoiding potential drug-drug interactions. nih.gov

Given the structural similarity, it is conceivable that this compound or its rationally designed analogs could also function as MDR reversal agents. Future studies should investigate the ability of this compound to inhibit the function of P-gp and other ABC transporters. The identification of a novel MDR modulator could have a significant impact on the treatment of various cancers.

Furthermore, nicotinamide N-methyltransferase (NNMT) has been implicated in promoting drug resistance in lung cancer. researchgate.netnih.gov Investigating whether this compound can modulate NNMT activity could be another promising research direction in overcoming drug resistance.

MDR Target Potential Mechanism of Action Supporting Evidence from Analogs
P-glycoprotein (P-gp)Inhibition of drug efflux, leading to increased intracellular concentration of chemotherapeutics.2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives act as potent P-gp inhibitors. nih.gov
Nicotinamide N-methyltransferase (NNMT)Modulation of NNMT activity to overcome drug resistance.NNMT overexpression is linked to drug resistance in lung cancer. researchgate.netnih.gov

Interdisciplinary Approaches for Novel Therapeutic Applications

The diverse biological activities of nicotinamide and its derivatives suggest that this compound could have therapeutic potential in a wide range of diseases. ijdvl.comnih.govnih.gov An interdisciplinary approach, combining expertise from chemistry, biology, pharmacology, and clinical medicine, will be essential to fully explore these possibilities.

For example, the role of nicotinamide in skin health, including its anti-inflammatory and photoprotective effects, suggests that this compound could be investigated for dermatological applications. ijdvl.comnih.govnih.gov Its potential as an antifungal agent, as seen with other nicotinamide derivatives, warrants further investigation. nih.gov

Furthermore, the involvement of NAD+ metabolism in neurodegenerative diseases, cardiovascular diseases, and diabetes opens up the possibility of exploring the therapeutic utility of this compound in these conditions. nih.gov Collaborative research efforts will be key to translating the basic scientific findings on this compound into novel therapeutic strategies.

Q & A

What are the optimal synthetic routes for 2-Chloro-N,N-diethylnicotinamide in laboratory settings?

Basic
The synthesis of this compound can be adapted from methods used for structurally related nicotinamide derivatives. A validated approach involves reacting 2-chloro-3-trichloromethylpyridine with diethylamine under controlled conditions. Key steps include:

  • Reagent preparation : Dissolve 2-chloro-3-trichloromethylpyridine in a polar solvent (e.g., water or toluene).
  • Amine addition : Add diethylamine dropwise while maintaining a pH of 8–9 and a temperature of 90–100°C to prevent side reactions .
  • Workup : Isolate the product via filtration or extraction, followed by recrystallization for purity (>99%).
    Yield optimization requires precise stoichiometric ratios (1:1.2 for pyridine derivative:amine) and reflux duration (4–6 hours). Comparative analysis with analogous compounds (e.g., dimethyl variants) suggests diethylamine’s steric bulk may necessitate longer reaction times .

How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Basic
Structural elucidation employs a multi-technique approach:

  • X-ray crystallography : Resolve the crystal lattice using SHELX software for refinement. Key parameters include bond angles (e.g., C-Cl ~1.7 Å) and dihedral angles between the pyridine ring and diethylamide groups, which influence molecular conformation .
  • Spectroscopy :
    • NMR : 1H^1H NMR reveals proton environments (e.g., diethyl groups: δ 1.1–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for N-CH2_2). 13C^{13}C NMR confirms carbonyl (C=O ~170 ppm) and aromatic carbons.
    • IR : Stretching frequencies for C=O (~1650 cm1^{-1}) and C-Cl (~550 cm1^{-1}) validate functional groups .

How do variations in reaction parameters (temperature, pH) affect the yield and purity of this compound synthesis?

Advanced
A factorial Design of Experiments (DOE) can systematically optimize synthesis:

  • Temperature : Elevated temperatures (>100°C) risk decomposition, while <90°C slows reaction kinetics. A Pareto analysis identifies 95°C as optimal for balancing yield (98.5%) and purity .
  • pH : Maintaining pH 8–9 with NaOH prevents diethylamine protonation, ensuring nucleophilic attack on the pyridine derivative. Deviations below pH 7 reduce yields by 30–40% due to unreacted starting material .
  • Analytical validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to quantify intermediates and byproducts.

What computational methods are employed to predict the bioactivity of this compound derivatives?

Advanced
Computational strategies include:

  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase enzymes) using AutoDock Vina. Score binding affinities (ΔG) for derivatives modified at the chloro or diethyl positions .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify derivatives with sustained binding (RMSD <2 Å).
  • QSAR modeling : Train models on datasets of nicotinamide analogs to predict IC50_{50} values against inflammation targets. Critical descriptors include logP (lipophilicity) and Hammett constants (electronic effects) .

What are the key considerations for ensuring the stability of this compound during storage and experimental use?

Basic
Stability protocols derived from related chloroacetamides recommend:

  • Storage : -20°C in airtight, light-resistant containers to minimize hydrolysis. Desiccants (silica gel) prevent moisture-induced degradation .
  • Stability assays : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., dechlorinated byproducts). Shelf-life extrapolation uses Arrhenius kinetics .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced
Address discrepancies through:

  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values for COX inhibition) and apply mixed-effects models to account for variability in cell lines (e.g., RAW 264.7 vs. THP-1) .
  • Dosage normalization : Recalculate doses based on molarity rather than mass to control for purity differences.
  • Replication studies : Reproduce key experiments under standardized conditions (e.g., serum-free media, 37°C/5% CO2_2) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N,N-diethylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N,N-diethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.